METHYL 4-(4,5-DIMETHOXY-2-NITROBENZAMIDO)BENZOATE
Overview
Description
Methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is a chemical compound with the molecular formula C16H16N2O7. It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a nitrobenzamido group and methoxy substituents on the benzene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate typically involves the nitration of methyl 4,5-dimethoxybenzoate followed by amide formation. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The resulting nitro compound is then reacted with 4-aminobenzoic acid under appropriate conditions to form the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 4-(4,5-dimethoxy-2-aminobenzamido)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4,5-dimethoxy-2-nitrobenzamido)benzoic acid.
Scientific Research Applications
Methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The methoxy groups and amide linkage contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: A precursor in the synthesis of methyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate.
4-(4,5-dimethoxy-2-nitrobenzamido)benzoic acid: A hydrolysis product of the ester compound.
Methyl 4-(4,5-dimethoxy-2-aminobenzamido)benzoate: A reduction product of the nitro compound.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c1-24-14-8-12(13(19(22)23)9-15(14)25-2)16(20)18-11-6-4-10(5-7-11)17(21)26-3/h4-9H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHUQGZPQRQIAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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